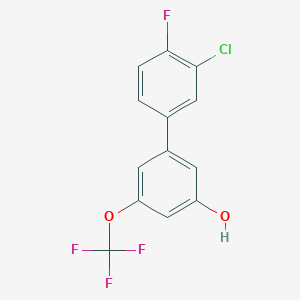
MFCD18316325
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol . This compound has the molecular formula C14H10ClF3O and a molecular weight of 286.6768 g/mol . It is a phenolic compound characterized by the presence of a trifluoromethyl group and a chloromethylphenyl group attached to the phenol ring.
Métodos De Preparación
The synthesis of 5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol involves several steps. One common synthetic route includes the reaction of 3-chloro-2-methylphenylboronic acid with 3-trifluoromethylphenol in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group or other reduced forms. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl or chloromethyl groups can be replaced by other substituents. .
Aplicaciones Científicas De Investigación
5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, affecting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. This compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol can be compared with other phenolic compounds that have similar structures but different substituents. For example:
5-(3-Chloro-2-methylphenyl)-3-methylphenol: This compound lacks the trifluoromethyl group, which may result in different biological activities and chemical reactivity.
5-(3-Chloro-2-methylphenyl)-3-nitrophenol: The presence of a nitro group instead of a trifluoromethyl group can significantly alter the compound’s electronic properties and reactivity.
5-(3-Chloro-2-methylphenyl)-3-hydroxyphenol: This compound has an additional hydroxyl group, which can affect its solubility and hydrogen bonding capabilities
These comparisons highlight the unique properties of 5-(3-Chloro-2-methylphenyl)-3-trifluoromethylphenol, particularly its trifluoromethyl group, which contributes to its distinct chemical and biological characteristics.
Propiedades
IUPAC Name |
3-(3-chloro-2-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O/c1-8-12(3-2-4-13(8)15)9-5-10(14(16,17)18)7-11(19)6-9/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXMTUXWQNZROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686628 |
Source


|
| Record name | 3'-Chloro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-65-7 |
Source


|
| Record name | 3'-Chloro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














